2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethan-1-one is a synthetic organic compound that features a benzodiazole ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethan-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carbonyl compound.
Attachment of the Sulfanyl Group: The benzodiazole ring can be functionalized with a sulfanyl group using thiolating agents under controlled conditions.
Coupling with Dimethylphenyl Ethanone: The final step involves coupling the functionalized benzodiazole with 2,4-dimethylphenyl ethanone using a suitable coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of benzodiazole compounds are often explored for their potential as enzyme inhibitors or fluorescent probes.
Medicine
Medicinal chemistry studies may investigate the compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound could be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethan-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Dimethylphenyl Ethanone Derivatives: Compounds with similar dimethylphenyl ethanone structures.
Uniqueness
The unique combination of the benzodiazole ring and the dimethylphenyl group, along with the sulfanyl linkage, may confer distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethanone |
InChI |
InChI=1S/C17H16N2OS/c1-11-7-8-13(12(2)9-11)16(20)10-21-17-18-14-5-3-4-6-15(14)19-17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
NPKSOWXOOODNLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.